molecular formula C15H17N3O3 B14866560 [3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid

[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid

Cat. No.: B14866560
M. Wt: 287.31 g/mol
InChI Key: PEDOFXCTWRDREF-UHFFFAOYSA-N
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Description

[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID is a complex organic compound that features an indole moiety, a piperazine ring, and an acetic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of [®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature to form the indole ring . The piperazine ring can be introduced through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, influencing various biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

[®-3-(1H-INDOL-3-YLMETHYL)-5-OXO-PIPERAZIN-1-YL]-ACETIC ACID can be compared with other indole derivatives such as:

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-[3-(1H-indol-3-ylmethyl)-5-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C15H17N3O3/c19-14-8-18(9-15(20)21)7-11(17-14)5-10-6-16-13-4-2-1-3-12(10)13/h1-4,6,11,16H,5,7-9H2,(H,17,19)(H,20,21)

InChI Key

PEDOFXCTWRDREF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1CC(=O)O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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